Punicanolic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H50O4 |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(1S,2R,4aR,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bS)-2,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-hexadecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H50O4/c1-18-23-19-8-9-21-26(4)12-11-22(31)25(2,3)20(26)10-13-28(21,6)27(19,5)14-16-30(23,24(32)33)17-15-29(18,7)34/h18-23,31,34H,8-17H2,1-7H3,(H,32,33)/t18-,19+,20-,21+,22-,23+,26-,27+,28+,29+,30+/m0/s1 |
InChI Key |
WJCIWKNYROGCFD-FKYBFWJDSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC[C@@]1(C)O)C(=O)O)C)C)(C)C)O)C |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1(C)O)C(=O)O)C)C)(C)C)O)C |
Synonyms |
punicanolic acid |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Punicanolic acid exhibits significant anticancer effects, particularly against breast cancer. In studies involving human breast cancer cell lines, this compound demonstrated the ability to inhibit cell proliferation by up to 96% and induce apoptosis in both estrogen-sensitive and insensitive cell lines. The mechanism of action involves disrupting mitochondrial membrane potential and modulating protein kinase C signaling pathways, which are crucial for cell growth regulation .
Table 1: Effects of this compound on Breast Cancer Cell Lines
| Cell Line | Concentration (μM) | Proliferation Inhibition (%) | Apoptosis Induction (%) |
|---|---|---|---|
| MDA-MB-231 | 40 | 92 | 86 |
| MDA-ER·7 | 40 | 96 | 91 |
Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties. It can inhibit the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation in various models . This makes it a potential therapeutic agent for conditions characterized by chronic inflammation.
Metabolic Health
Research indicates that this compound may improve metabolic health by enhancing insulin sensitivity and reducing adipose tissue accumulation. In animal studies, administration of this compound led to a significant decrease in body fat and improved glucose tolerance, suggesting its potential as a treatment for obesity and type 2 diabetes .
Table 2: Metabolic Effects of this compound in Animal Models
| Study Model | Treatment | Outcome |
|---|---|---|
| ICR CD-1 Mice | 5% Punicic Acid | Decreased perirenal fat |
| C57Bl/J6 Mice | Punicic Acid | Enhanced insulin sensitivity |
| Ovariectomized Mice | Punicic Acid | Improved bone mineral density |
Neurological Benefits
This compound has shown promise in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its antioxidant properties help reduce oxidative stress and inflammation in neural tissues, potentially mitigating symptoms associated with these disorders . Additionally, formulations designed to enhance its bioavailability are being explored to improve its effectiveness in neurological applications.
Cosmetic Applications
Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for use in cosmetic products aimed at skin health. Its ability to promote skin regeneration and reduce signs of aging makes it an attractive ingredient for dermatological formulations .
Nutraceutical Potential
There is growing interest in incorporating this compound into food products due to its health benefits. As a nutraceutical compound, it could add value to pomegranate-derived products while promoting health benefits such as weight management and metabolic health .
Table 3: Potential Nutraceutical Applications of this compound
| Application Area | Potential Benefits |
|---|---|
| Functional Foods | Weight management, metabolic health |
| Dietary Supplements | Antioxidant support, anti-inflammatory effects |
Chemical Reactions Analysis
Key Functional Groups:
-
Carboxylic acid : Enables neutralization and salt formation.
-
Conjugated triene system : Susceptible to oxidation, isomerization, and electrophilic additions.
Neutralization Reactions
As a carboxylic acid, punicic acid reacts with bases to form salts. For example:
This reactivity is consistent with general carboxylic acid behavior, producing water and ionic salts . Similar reactions occur with and , releasing gas .
Metabolic and Biochemical Reactions
Punicic acid undergoes enzymatic transformations in biological systems:
Conversion to Conjugated Linoleic Acid (CLA)
In vivo studies in rats demonstrate that punicic acid is metabolized to rumenic acid (9cis,11trans-CLA), a bioactive isomer with anti-inflammatory properties . This process involves desaturation and elongation enzymes.
Enzyme Inhibition
Punicic acid modulates key enzymes:
-
Cyclooxygenase (COX) and lipoxygenase (LOX) : Inhibition reduces prostaglandin and leukotriene synthesis, contributing to anti-inflammatory effects .
-
PPAR receptors : Activation upregulates lipid metabolism and glucose homeostasis genes .
Research Findings on Reactivity and Biological Effects
Key studies highlight punicic acid’s mechanisms and outcomes:
Oxidative and Redox Reactions
-
Hydroxyl radical scavenging : Neutralizes reactive oxygen species (ROS) via electron donation .
-
Metal chelation : Binds transition metals (e.g., Fe²⁺), preventing Fenton reactions .
Stability and Degradation
Punicic acid degrades under high heat or prolonged UV exposure, leading to isomerization and loss of bioactivity. Stabilization techniques include encapsulation in lipid nanoparticles or refrigeration .
Preparation Methods
Traditional Extraction and Isolation Techniques
Solvent Extraction and Cold Pressing
Punicic acid is traditionally extracted from pomegranate seeds using organic solvents such as hexane, petroleum ether, or ethanol. In one protocol, seeds are ground into powder and subjected to Soxhlet extraction with hexane at 60–80°C for 6–8 hours, yielding crude oil containing 65–75% punicic acid. Cold pressing, an alternative solvent-free method, preserves heat-sensitive compounds but achieves lower yields (12–20% oil content). Post-extraction, degumming and deacidification steps remove phospholipids and free fatty acids, respectively, enhancing purity.
Saponification and Acidification
Crude pomegranate seed oil is saponified using potassium hydroxide (KOH) in ethanol to hydrolyze triglycerides into free fatty acids. For example, 10% KOH-ethanol solution refluxed at 80°C for 1.5 hours releases mixed fatty acids, which are then acidified to pH 3 with sulfuric acid to precipitate punicic acid. This step typically achieves 67–78% punicic acid content but requires subsequent purification.
Urea Inclusion Crystallization
Principles and Workflow
Urea forms inclusion complexes with saturated and monounsaturated fatty acids, leaving polyunsaturated punicic acid in the filtrate. In a patented method, mixed fatty acids are dissolved in methanol-dioxane (1:1 v/v), combined with urea, and frozen at -10°C for 10 hours. The precipitate (urea-saturated fatty acid complexes) is filtered, while the filtrate contains punicic acid at 92% purity after solvent removal.
Table 1: Urea Inclusion Parameters and Outcomes
| Parameter | Condition | Purity (%) | Yield (%) |
|---|---|---|---|
| Solvent System | Methanol-dioxane (1:1) | 92 | 75 |
| Freezing Temperature | -10°C | 89 | 68 |
| Freezing Duration | 10 hours | 85 | 72 |
Freezing Crystallization
Single-Step Crystallization
A novel freezing crystallization method exploits punicic acid’s higher melting point (-10°C) compared to other fatty acids. Mixed fatty acids dissolved in acetone (8:1 solvent-to-fatty acid ratio) are frozen at -30°C for 1 hour. Upon thawing, the last 40% of the melt (enriched in punicic acid) is collected, achieving 85% purity in one step.
Multi-Step Crystallization
Repeating the process with the enriched fraction increases purity to 89%. For instance, a second crystallization in acetone at -30°C for 1 hour elevates punicic acid content from 78% to 89%. This method avoids urea, reduces solvent use, and completes in <2 hours per cycle.
Table 2: Freezing Crystallization Efficiency
| Step | Solvent | Temperature | Duration | Purity (%) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetone | -30°C | 1 hour | 85 | 40 |
| 2 | Acetone | -30°C | 1 hour | 89 | 35 |
Supercritical CO₂ Extraction
High-Pressure Extraction
Supercritical CO₂ extraction (SCE) operates at 25–40 MPa and 45–60°C, selectively dissolving punicic acid triglycerides. A patent describes extracting 134–142 g of oil per kilogram of seeds at 25 MPa and 45°C, yielding oil with 73–75% punicic acid. SCE avoids organic solvents, making it environmentally favorable.
Phospholipid Complexation for Enhanced Stability
Formulation of SPEPC
To improve punicic acid’s bioavailability, a standardized pomegranate extract-phospholipid complex (SPEPC) is prepared by mixing pomegranate extract with soy phosphatidylcholine in methanol-dioxane (1:1 v/v). Spray-drying the mixture yields a powder with 99.7% entrapment efficiency and 0.26 mg/mL solubility in n-octanol (vs. 0.005 mg/mL for free punicic acid).
Table 3: SPEPC Characterization Data
| Parameter | Result |
|---|---|
| Entrapment Efficiency | 99.7% w/w |
| Solubility in n-octanol | 0.26 mg/mL |
| Particle Size | 50 μm (spherical morphology) |
Microbial Biosynthesis
Engineering Saccharomyces cerevisiae
Recent advances involve metabolic engineering of Saccharomyces cerevisiae to produce punicic acid. By integrating FADX genes (responsible for linoleic acid conversion) into the yeast genome, researchers achieved 26.7% punicic acid in total fatty acids. Fermentation at 30°C for 72 hours yielded 22% punicic acid in triacylglycerols, demonstrating scalability.
Yarrowia lipolytica Strain Optimization
In Yarrowia lipolytica, knockout of peroxisomal genes (e.g., EYK1) and overexpression of DGA2 (diacylglycerol acyltransferase) increased punicic acid production to 1.0% of total fatty acids. While yields remain low, this approach highlights potential for sustainable production.
High-Purity TAG Preparation via HPLC
RP-HPLC Purification
Triacylglycerols (TAGs) of punicic acid are purified using reversed-phase HPLC with a C18 column. Fraction 6 from pomegranate seed oil eluted with acetonitrile-isopropanol (70:30 v/v) contains >97% punicic acid TAGs, stable for 90 days at -20°C.
Table 4: HPLC Purification Parameters
| Column | Mobile Phase | Flow Rate | Purity (%) |
|---|---|---|---|
| C18 (250 × 4.6 mm) | Acetonitrile-isopropanol | 1 mL/min | 97 |
Comparative Analysis of Methods
Table 5: Method Efficacy and Limitations
| Method | Purity (%) | Yield (%) | Duration | Scalability |
|---|---|---|---|---|
| Urea Inclusion | 92 | 68–75 | 12+ hours | Moderate |
| Freezing Crystallization | 89 | 35–40 | 2–4 hours | High |
| Supercritical CO₂ | 95 | 70–80 | 4–6 hours | High |
| Microbial Synthesis | 26.7 | 18–22 | 72 hours | Emerging |
Q & A
Q. How can researchers mitigate batch-to-batch variability in this compound sourcing for longitudinal studies?
- Methodological Answer : Acquire certificates of analysis (CoA) for purity (>95% by HPLC). Use accelerated stability studies (40°C/75% RH) to establish storage guidelines. Include internal reference standards in each experiment to monitor compound integrity .
Methodological Guidance for Data Interpretation
- Handling Contradictory Results : Follow the CONSORT or ARRIVE guidelines for reporting in vivo studies. For in vitro conflicts, verify cell line authentication (STR profiling) and assay conditions (e.g., serum-free vs. serum-containing media) .
- Literature Review Rigor : Use databases like PubMed, SciFinder, and Google Scholar with MeSH terms (e.g., "this compound" AND "pharmacokinetics"). Exclude studies lacking purity data or methodological transparency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
